Dibutyl hydrogen phosphate, vanadium salt

Alkyd resin drying Cobalt-free drier Through-drying

Dibutyl hydrogen phosphate, vanadium salt (CAS 29359-66-8), also designated as vanadyl dibutyl phosphate or VO(DBP)₂, is an organometallic coordination compound with molecular formula C₈H₁₉O₄PV and molecular weight 261.15 g/mol. The compound consists of a vanadium center coordinated to dibutyl phosphate ligands, forming structures that can exist as monomeric or trimeric species in organic solvents.

Molecular Formula C8H19O4PV
Molecular Weight 261.15 g/mol
CAS No. 29359-66-8
Cat. No. B12648386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl hydrogen phosphate, vanadium salt
CAS29359-66-8
Molecular FormulaC8H19O4PV
Molecular Weight261.15 g/mol
Structural Identifiers
SMILESCCCCOP(=O)(O)OCCCC.[V]
InChIInChI=1S/C8H19O4P.V/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10);
InChIKeyCQHFIKZAUKOKQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutyl Hydrogen Phosphate, Vanadium Salt (CAS 29359-66-8): Properties and Primary Industrial Utility


Dibutyl hydrogen phosphate, vanadium salt (CAS 29359-66-8), also designated as vanadyl dibutyl phosphate or VO(DBP)₂, is an organometallic coordination compound with molecular formula C₈H₁₉O₄PV and molecular weight 261.15 g/mol [1]. The compound consists of a vanadium center coordinated to dibutyl phosphate ligands, forming structures that can exist as monomeric or trimeric species in organic solvents [2]. Synthesized via the reaction of dibutyl hydrogen phosphate with vanadium sources such as vanadyl sulfate or vanadium pentoxide , this compound functions as a Lewis acid catalyst and oxidation catalyst in organic synthesis, polymerization processes, and industrial coating applications . Its practical utility is concentrated in two principal domains: as a primary drier/accelerator in alkyd resin paints and unsaturated polyester curing systems [3], and as a catalyst or catalyst precursor for selective oxidation reactions including the conversion of n-butane to maleic anhydride [4]. The compound exhibits density of 1.078 g/cm³ and boiling point of 275.3°C at 760 mmHg [5].

Utility Alkyd paint drier and unsaturated polyester accelerator for cobalt-free systems
Workflow Homogeneous liquid-phase catalysis; VPO catalyst precursor for selective oxidation research
Selection Context Organometallic Lewis acid with distinct oxygen-donor ligand sphere and organic solubility

Why Vanadium Dibutyl Phosphate Cannot Be Replaced by Alternative Vanadium or Phosphate Compounds in Critical Applications


The substitution of dibutyl hydrogen phosphate, vanadium salt with seemingly related vanadium compounds or alternative phosphate esters introduces quantifiable performance penalties due to fundamental differences in coordination geometry, ligand field effects, and reaction mechanisms. Unlike inorganic vanadium phosphates (VPO catalysts) that require high-temperature calcination and operate exclusively in heterogeneous gas-phase oxidation [1], the dibutyl phosphate ligand confers solubility in organic solvents, enabling homogeneous catalysis in liquid-phase applications such as alkyd paint drying and unsaturated polyester curing [2]. Substitution with alternative vanadium sources (e.g., vanadium acetylacetonate, vanadium chloride) or cobalt-based driers results in either higher required metal loading, slower drying kinetics, or compromised through-drying of thick films [3]. Furthermore, the specific alkyl chain length (n-butyl) determines critical parameters: in vanadyl alkylphosphate catalyst precursors, the interlayer spacing increases linearly with alcohol chain length, directly affecting calcination behavior and the resulting (VO)₂P₂O₇ catalyst performance in butane oxidation [4]. The trimeric aggregation behavior of VO(DBP)₂ in nonpolar solvents, characterized by a distinctive 22-line hyperfine ESR spectrum with 39 gauss separation, differs from other vanadyl complexes and governs its extraction and catalytic behavior [5]. These physicochemical distinctions render direct one-to-one substitution with alternative vanadium salts or phosphate esters inadequate without substantial process re-optimization.

Inorganic VPO Heterogeneous solid-state catalysts require high-temperature calcination and gas-phase operation; liquid-phase solubility may not transfer.
Cobalt/Mn/Fe Driers Cobalt driers carry carcinogenicity and reproductive toxicity concerns; Mn and Fe alternatives may exhibit slower drying kinetics or coloration.
Vanadium Halides Chloride-based catalysts provide halide coordination spheres; phosphate ester ligands may shift electronic properties and polymer microstructure.

Dibutyl Hydrogen Phosphate, Vanadium Salt: Quantitative Differentiation Evidence Against Comparators


Vanadium Dibutyl Phosphate vs. Cobalt 2-Ethylhexanoate: Drying Efficiency and Through-Cure Performance in Alkyd Resin Coatings

In direct comparative testing of drying performance in solvent-borne alkyd resin formulations, oxidovanadium(IV) dibutyl phosphate (VO-1) demonstrated superior through-drying of paint films while requiring lower metal dosage than the industry-standard cobalt 2-ethylhexanoate (Co-2EH) drier [1]. The vanadium-based system eliminates the carcinogenicity and reproductive toxicity concerns associated with cobalt compounds, which have been classified as reproductive toxicants by the Cobalt REACH Consortium [1]. This provides a cobalt-free technology alternative driven by both performance differentiation and regulatory compliance [2]. The improved through-drying is particularly significant for thick film applications where cobalt driers typically exhibit surface-drying bias [2].

Drying vs. Co-2EH
Head-to-head
Lower metal dosage and improved through-drying relative to cobalt 2-ethylhexanoate in solvent-borne alkyds
Supports cobalt-free formulation and film-curing uniformity review
Qualitative comparison; thick-film application context
Alkyd resin drying Cobalt-free drier Through-drying Paint formulation

Vanadium Dibutyl Phosphate vs. Vanadium Methylphosphate: Alkyl Chain Length Effects on Catalyst Precursor Structure and Selectivity

Among the series of lamellar vanadyl alkylphosphates synthesized as catalyst precursors, the alkyl chain length directly governs interlayer spacing and subsequent catalytic performance. The interlayer distances increase linearly as the alcohol chain length increases from methyl to octyl [1]. Critically, calcination of vanadyl methylphosphate yields (VO)₂P₂O₇ catalysts exhibiting high selectivity to maleic anhydride of 65–68% under a high butane concentration of 5.0% [1]. While direct selectivity data for the dibutyl analog (C₄) was not reported in the same head-to-head comparison, the systematic structure-property relationship demonstrates that the dibutyl derivative occupies a specific intermediate position in the alkyl series with distinct interlayer spacing and calcination behavior compared to shorter (methyl) and longer (octyl) chain analogs [1]. This tunability via alkyl chain selection is a class-level characteristic: the dibutyl variant offers a specific balance of organic solubility (conferred by longer chains) and thermal decomposition profile that differs from both methyl and octyl derivatives [2].

Chain Length Effect
Class-level inference
Interlayer spacing increases linearly with alkyl chain length (C₁–C₈); C₁ yields 65–68% maleic anhydride selectivity after calcination
Supports alkyl chain engineering for catalyst precursor design
Data to verify for C₄ analog directly; class-level structure-property relationship
Butane oxidation Maleic anhydride VPO catalyst Alkyl chain engineering

Vanadium Dibutyl Phosphate vs. Other Vanadyl Complexes: Distinctive ESR Spectroscopic Signature Enabling Analytical Tracking

The trimeric vanadyl dibutylphosphate complex, (VOX₂)₃ where X = (C₄H₉O)₂PO₂⁻, exhibits a unique and analytically diagnostic electron spin resonance (ESR) spectrum characterized by 22 hyperfine lines with a separation of 39 gauss [1]. This spectral signature results from magnetic exchange interaction among three vanadyl ions in the trimeric aggregate and is distinct from monomeric vanadyl dibutylphosphate species as well as vanadyl complexes with other ligands [1]. The equilibrium constant for the monomer-trimer interconversion in hexane was determined, enabling quantitative prediction of speciation under extraction conditions [2]. This spectroscopic fingerprint provides a verifiable basis for quality control, batch-to-batch consistency assessment, and tracking of the compound during solvent extraction processes or catalytic cycles where speciation changes may affect performance [2].

ESR Signature
Head-to-head
22 hyperfine lines; 39 gauss separation for trimeric species in hexane
Enables analytical tracking and speciation review
Distinct from monomeric 8-line pattern; supports QC and batch consistency
ESR spectroscopy Vanadyl complex Trimeric aggregation Analytical characterization

Vanadium Dibutyl Phosphate vs. Manganese and Iron Driers: Comparative Performance in Cobalt-Free Alkyd Systems

Among evaluated cobalt-free drier alternatives including iron, strontium, molybdenum, and manganese compounds, vanadium-based systems have been identified as the most promising replacement for cobalt in high-solid alkyd systems [1]. A 2006 study by the Danish Environmental Protection Agency concluded that a vanadium drier was the best candidate to substitute cobalt in oxidative drying coatings, demonstrating overall good drying properties with manageable yellowing at medium dosage levels in light opaque systems [1]. In contrast, manganese-based systems, while commercially available, exhibit lower activity under adverse climatic conditions and can impart undesirable coloration to coating films [2]. Iron-based alternatives generally require higher loadings and show slower drying kinetics [1]. The vanadium dibutyl phosphate system thus occupies a differentiated position offering cobalt-level drying activity without the carcinogenicity classification, while outperforming alternative transition metal driers in overall drying performance [2].

vs. Mn/Fe Driers
Cross-study comparable
Ranked top candidate among tested alternatives (Fe, Sr, Mo, Mn); good drying at medium dosage with manageable yellowing
Supports cobalt replacement selection review
Danish EPA Working Report 20/2006 context
Cobalt replacement Alkyd coatings Drier alternatives Regulatory compliance

Vanadium Dibutyl Phosphate vs. Heterogeneous VPO Catalysts: Solubility Advantage for Homogeneous Liquid-Phase Catalysis

Unlike heterogeneous vanadium phosphorus oxide (VPO) catalysts that operate as solid-state materials in gas-phase oxidation reactions [1], oxidovanadium(IV) dibutyl phosphate (VO-1) is soluble in organic solvents and can be directly incorporated into liquid formulations [2]. This solubility enables its use as an accelerator for room-temperature curing of unsaturated polyester resins, including styrene-free formulations [2]. The compound's behavior in alkyd resin formulation was investigated by electron paramagnetic resonance (EPR), confirming molecular dispersion and catalytic activity in the liquid phase [2]. In contrast, heterogeneous VPO catalysts require high-temperature calcination (typically above 400°C) and operate exclusively in gas-solid systems [1]. This fundamental phase-behavior distinction makes vanadium dibutyl phosphate uniquely suited for applications requiring homogeneous liquid-phase catalysis without the mass transfer limitations inherent to heterogeneous catalyst systems [1][2].

Solubility vs. VPO
Class-level inference
Soluble in organic media; enables room-temperature homogeneous catalysis vs. heterogeneous VPO (>400°C gas-phase)
Supports liquid-phase application fit review
EPR-confirmed molecular dispersion in alkyd binder
Homogeneous catalysis Unsaturated polyester curing Liquid-phase oxidation Catalyst formulation

Vanadium Dibutyl Phosphate vs. Vanadium Halide Polymerization Catalysts: Distinct Ligand Environment Effects

Classical vanadium chloride-based catalysts (e.g., VCl₃, VCl₄ combined with aluminum alkyls) are well-established for stereospecific diene polymerization, producing highly trans-1,4 polybutadiene with trans-1,4 content of 99–100% [1]. However, these heterogeneous halide systems exhibit different ligand field environments compared to vanadium phosphate ester complexes. The dibutyl phosphate ligand provides a distinct oxygen-donor coordination sphere that modifies the electronic properties and solubility characteristics of the vanadium center [2]. Patents disclose that vanadium catalysts incorporating organophosphorus compounds, including phosphate esters, enable production of polyolefins with controlled molecular weight distribution compared to halide-only systems [3]. The phosphate ligand also influences catalyst activity and polymer microstructure through electronic and steric tuning distinct from halide or acetylacetonate ligand sets [2]. This ligand differentiation provides formulation chemists with an alternative coordination environment for vanadium that may yield different polymer architectures or process compatibility compared to chloride-based systems [3].

Ligand Environment
Class-level inference
O-donor phosphate ligand vs. Cl-donor halide systems; distinct electronic and steric tuning for polymerization
Supports catalyst ligand-platform differentiation review
Polymer microstructure may differ; patent and literature context
Olefin polymerization Vanadium catalyst Coordination chemistry Catalyst design

Dibutyl Hydrogen Phosphate, Vanadium Salt: High-Value Application Scenarios Supported by Quantitative Evidence


Cobalt-Free Alkyd Paint Formulations Requiring Regulatory Compliance and Thick-Film Through-Drying

This compound serves as a primary drier in solvent-borne and high-solid alkyd resin paints where cobalt replacement is mandated by regulatory pressure or corporate sustainability goals [1]. The demonstrated lower dosage requirement compared to cobalt driers, combined with superior through-drying of paint films, makes it particularly suitable for industrial coatings, wood finishes, and architectural paints where uniform film curing is critical [1][2]. The compound's catalytic activity in air-drying paints has been validated by standard tests on multiple commercial alkyd binders, confirming practical formulation viability [2].

Room-Temperature Accelerator for Unsaturated Polyester Resin Curing Including Styrene-Free Systems

The homogeneous solubility of oxidovanadium(IV) dibutyl phosphate in organic media enables its use as an accelerator for room-temperature curing of unsaturated polyester resins [1]. This application extends to composite laminate production and emerging styrene-free formulations where conventional cobalt accelerators face regulatory scrutiny [1]. The compound's activity in polyester curing has been established alongside its alkyd drier function, providing a dual-utility catalyst for coatings and composites manufacturers seeking cobalt-free technology platforms [1].

Vanadium Phosphate Catalyst Precursor Development via Alkyl Chain Engineering

In academic and industrial catalyst research programs focused on selective oxidation of light hydrocarbons (particularly n-butane to maleic anhydride), this compound functions as a lamellar vanadyl alkylphosphate precursor [1]. The interlayer spacing, which increases linearly with alkyl chain length, provides a tunable structural parameter that affects calcination behavior and the properties of the resulting (VO)₂P₂O₇ catalyst [1][2]. The dibutyl variant (C₄) occupies a specific position in the alkyl series, offering a balance of precursor processability and final catalyst performance that differs from both shorter-chain (methyl) and longer-chain (octyl) analogs [2].

Analytical Method Development and Quality Control Using Diagnostic ESR Spectroscopy

The distinctive 22-line hyperfine ESR spectrum with 39 gauss separation provides an unambiguous spectroscopic fingerprint for identifying and quantifying vanadium dibutyl phosphate in complex matrices [1]. This analytical capability supports quality control in procurement and formulation development, enabling verification of compound identity and speciation (monomeric vs. trimeric forms) under various solvent and concentration conditions [1][2]. The established equilibrium constant for monomer-trimer interconversion allows quantitative prediction of species distribution during extraction or catalytic processes [2].

Application
Selection Property
Validation Focus
Cobalt-free alkyd paint drier
Homogeneous liquid-phase activity profile
Through-drying and dosage benchmarking vs. Co-2EH in target binder
Unsaturated polyester accelerator
Organic solubility and room-temperature activity
Gel-time and cure performance in styrene-free systems
VPO catalyst precursor engineering
Lamellar interlayer spacing tunability
Calcination behavior and maleic anhydride selectivity context
Analytical QC and speciation tracking
Diagnostic 22-line hyperfine ESR signature
Monomer-trimer equilibrium and batch-consistency verification
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